![molecular formula C8H6ClNO5S B1320593 2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride CAS No. 874781-18-7](/img/structure/B1320593.png)
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride is a chemical compound with the molecular formula C8H6ClNO5S It is known for its unique structure, which includes a nitro group, a sulphonyl chloride group, and a benzo[b]furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride typically involves multiple steps. One common method starts with the nitration of benzo[b]furan to introduce the nitro group. This is followed by the sulfonation of the nitrated benzo[b]furan to add the sulfonyl group. Finally, the sulfonyl group is converted to a sulphonyl chloride using reagents such as thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by chlorination. These processes are carried out in reactors designed to handle the exothermic nature of these reactions and to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride (SnCl2).
Oxidation Reactions: Although less common, the benzo[b]furan ring can undergo oxidation under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonyl groups to sulphonyl chloride.
Hydrogen Gas (H2) with Catalyst: Used for the reduction of the nitro group.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aminobenzo[b]furan Derivatives: Formed from the reduction of the nitro group.
Applications De Recherche Scientifique
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride involves its reactivity towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This allows the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitro group can also participate in redox reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzo[b]furan-5-sulphonyl chloride: Lacks the nitro group, making it less reactive in redox reactions.
7-Nitrobenzo[b]furan-5-sulphonyl chloride: Does not have the dihydro moiety, which may affect its reactivity and stability.
2,3-Dihydro-7-nitrobenzo[b]thiophene-5-sulphonyl chloride: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and reactivity.
Uniqueness
2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride is unique due to the combination of its nitro group, sulphonyl chloride group, and benzo[b]furan ring. This combination imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
7-nitro-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5S/c9-16(13,14)6-3-5-1-2-15-8(5)7(4-6)10(11)12/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYKLVMQGONPLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234674 |
Source


|
| Record name | 2,3-Dihydro-7-nitro-5-benzofuransulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874781-18-7 |
Source


|
| Record name | 2,3-Dihydro-7-nitro-5-benzofuransulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-7-nitro-5-benzofuransulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
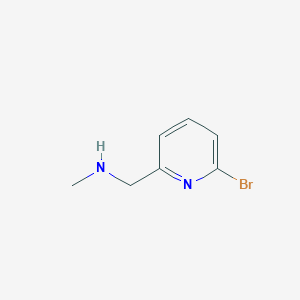
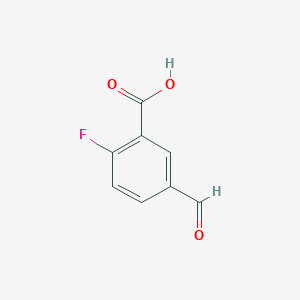


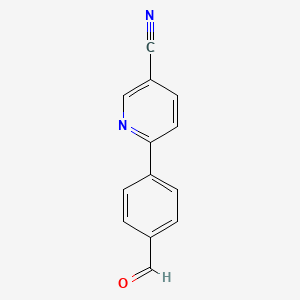
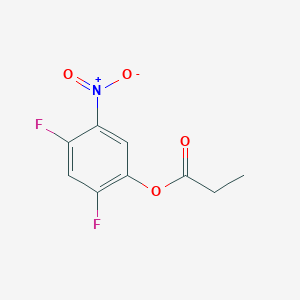
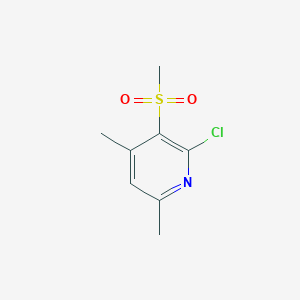


![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)
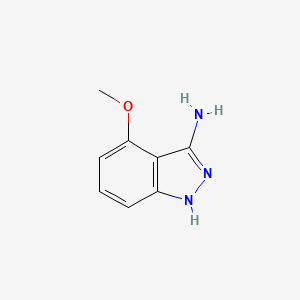
![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)
